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Introduction
BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the

rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is

frequently upregulated in various cancers to support rapid cell proliferation, making PHGDH an

attractive target for cancer therapy.[1][3] BI-4924 competitively inhibits PHGDH in a co-factor

nicotinamide adenine dinucleotide (NADH/NAD+)-dependent manner.[3][4] For in vivo

applications, the cell-permeable prodrug, BI-4916, is utilized. BI-4916 is the ethyl ester of BI-
4924 and is designed to achieve intracellular enrichment of the active compound, BI-4924, by

overcoming the high cytosolic levels of competitive cofactors.[1][4][5]

These application notes provide a comprehensive overview of the use of BI-4916, the prodrug

of BI-4924, in preclinical xenograft tumor models. The protocols and data presented are based

on established methodologies for studying PHGDH inhibitors in vivo and are intended to guide

researchers in designing and executing their own efficacy studies.

Mechanism of Action: Targeting the Serine
Biosynthesis Pathway
PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the

glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][2] By
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inhibiting PHGDH, BI-4924 effectively blocks the production of serine, a critical amino acid

required for the synthesis of proteins, nucleotides, and other essential macromolecules that

fuel rapid tumor growth.
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Figure 1: Mechanism of action of BI-4924 in the serine biosynthesis pathway.
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In Vitro Activity of BI-4924
The following table summarizes the in vitro inhibitory activity of BI-4924 against its target,

PHGDH.

Parameter Value Reference

Target PHGDH [1][2]

IC50 (NAD+ high assay, 250

µM)
3 nM [1][2]

IC50 (13C-Serine synthesis,

72 h)
2,200 nM [1][2]

Binding Affinity (PHGDH SPR) 26 nM [1][2]

Recommended Xenograft Tumor Models
Cell lines with high expression of PHGDH are recommended for evaluating the in vivo efficacy

of BI-4916. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is a well-

established model for studying PHGDH inhibitors.

Cancer Type Cell Line Characteristics

Breast Cancer MDA-MB-468

Triple-negative (ER-, PR-,

HER2-), high PHGDH

expression

Colon Cancer HCT-116 High PHGDH expression

Experimental Protocol: In Vivo Efficacy Study in a
Subcutaneous Xenograft Model
This protocol describes a representative in vivo efficacy study of BI-4916 in a subcutaneous

MDA-MB-468 xenograft model.

Cell Culture and Preparation
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Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Harvest cells during the exponential growth phase (70-80% confluency).

Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and

Matrigel® at a concentration of 5 x 106 cells per 100 µL.

Animal Husbandry and Tumor Implantation
Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

Allow mice to acclimatize for at least one week before the study begins.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization
Monitor tumor growth by measuring the length and width of the tumors with digital calipers

every 2-3 days.

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment

and control groups (n=8-10 mice per group).

Formulation and Administration of BI-4916
Formulation: Prepare a stock solution of BI-4916 in a suitable vehicle (e.g., 10% DMSO,

40% PEG300, 50% sterile water). The final formulation should be prepared fresh daily.

Dosing: Based on studies with similar PHGDH inhibitors, a starting dose of 25-50 mg/kg

administered intraperitoneally (i.p.) once daily is recommended. A dose-finding study may be

necessary to determine the optimal dose.

Control Group: Administer the vehicle solution to the control group using the same volume

and schedule as the treatment group.
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Efficacy Evaluation and Endpoints
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

Primary Endpoint: Tumor growth inhibition. Calculate the percentage of tumor growth

inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change

in tumor volume of the treated group and ΔC is the change in tumor volume of the control

group.

Secondary Endpoints:

Body weight changes to assess toxicity.

At the end of the study, excise tumors and measure their final weight.

Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for Ki-67 to

assess proliferation, or LC-MS to measure serine levels).
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Figure 2: Experimental workflow for an in vivo efficacy study of BI-4916.

Expected Outcomes and Data Presentation
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Based on preclinical studies of other PHGDH inhibitors, treatment with BI-4916 is expected to

result in significant tumor growth inhibition in xenograft models with high PHGDH expression.

Table of Expected In Vivo Efficacy of PHGDH Inhibitors
Inhibitor Cancer Model

Dosing
Regimen

Tumor Growth
Inhibition

Reference

NCT-503
MDA-MB-468

Breast Cancer

40 mg/kg, daily,

i.p.

Significantly

reduced tumor

volume and

weight

CBR-5884
Epithelial

Ovarian Cancer
Not specified

Reduced tumor

growth

PKUMDL-WQ-

2201

MDA-MB-468

Breast Cancer
Not specified

Substantial

inhibitory effects

Note: This table presents data from other PHGDH inhibitors to provide an expectation of the

potential efficacy of BI-4916. Specific quantitative data for BI-4916 in xenograft models is not

yet publicly available.

Troubleshooting and Considerations
Vehicle Toxicity: Ensure the vehicle used for BI-4916 formulation is well-tolerated by the

mice. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.

Tumor Growth Variability: Inoculate a sufficient number of mice to account for inter-animal

variability in tumor growth.

Dietary Serine/Glycine: The concentration of serine and glycine in the animal diet can

influence the outcome of studies targeting the serine biosynthesis pathway. Consider using a

defined diet with controlled levels of these amino acids for more consistent results.

Conclusion
BI-4924, through its prodrug BI-4916, represents a promising therapeutic agent for cancers

dependent on the serine biosynthesis pathway. The protocols and information provided in these
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application notes offer a framework for researchers to effectively evaluate the in vivo efficacy of

BI-4916 in relevant xenograft tumor models. Careful experimental design and adherence to

established methodologies will be crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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